

Optimizing Tavapadon Dosage: A Technical Support Guide for Researchers

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Compound of Interest					
Compound Name:	Davotifan				
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tavapadon dosage while minimizing adverse events during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tavapadon and how does it relate to its adverse event profile?

A1: Tavapadon is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2][3] This selectivity is key to its therapeutic action in Parkinson's disease, as it preferentially stimulates the direct pathway of movement, which can lead to improvements in motor symptoms.[4] Unlike many other dopamine agonists that also target D2 and D3 receptors, Tavapadon's focused action on D1/D5 receptors is theorized to result in a lower incidence of certain adverse events, such as impulse control disorders, excessive daytime sleepiness, and hallucinations.[1] However, adverse events can still occur, and their management is crucial for successful clinical development.

Q2: What are the most commonly reported adverse events associated with Tavapadon in clinical trials?

A2: Across Phase 1, 2, and 3 clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) for Tavapadon have been generally mild to moderate in severity.



These commonly include nausea, headache, and dizziness. While less frequent, other reported adverse events have included dyskinesia, hallucinations, and impulse control disorders.

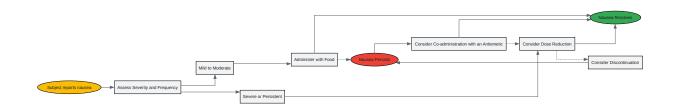
Q3: Is there a dose-dependent relationship for the common adverse events of Tavapadon?

A3: Clinical trial data suggests a potential dose-dependent relationship for some adverse events. For instance, in the TEMPO-1 trial, which evaluated fixed doses of 5 mg and 15 mg, the incidence of certain side effects was slightly higher in the 15 mg group compared to the 5 mg group. Understanding this relationship is critical for optimizing the therapeutic window of Tavapadon.

Troubleshooting Guide for Adverse Events

This guide provides a structured approach to identifying and managing common adverse events encountered during Tavapadon administration in a research setting.

Issue: Subject reports nausea.



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Caption: Troubleshooting workflow for managing nausea.



Issue: Subject experiences dizziness.

Caption: Troubleshooting workflow for managing dizziness.

Data on Dose-Dependent Adverse Events

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from key clinical trials of Tavapadon.

Table 1: Adverse Events in Phase 3 Monotherapy Trials (TEMPO-1 & TEMPO-2)

Adverse Event	Placebo	Tavapadon (5 mg)	Tavapadon (15 mg)	Tavapadon (5- 15 mg Flexible Dose)
Nausea	-	-	-	Most Common
Headache	-	-	-	Most Common
Dizziness	-	-	-	Most Common
Dyskinesia	-	0%	1.7%	-
Hallucinations	-	0%	6.2%	4%
Impulse Control Disorder	-	1.1%	0.6%	1.3%

Data compiled from publicly available information on the TEMPO-1 and TEMPO-2 trials. Note: Specific percentages for all adverse events across all placebo groups were not consistently available in the initial public announcements.

Table 2: Adverse Events in Phase 1 Studies



Study Type	Dose Range	Most Common Adverse Events	Severe Adverse Events
Single Ascending Dose (SAD)	up to 9 mg	Headache, Nausea, Vomiting	None reported
Multiple Ascending Dose (MAD)	up to 25 mg	Similar to SAD	Six events, all during up-titration

Data from a Phase 1 study by Sohur et al.

Experimental Protocols

- 1. Phase 3, Fixed-Dose, Monotherapy Study (TEMPO-1)
- Objective: To evaluate the efficacy, safety, and tolerability of two fixed doses of Tavapadon as a monotherapy in adults with early Parkinson's disease.
- Study Design: A 27-week, randomized, double-blind, placebo-controlled trial.
- Patient Population: 529 adults (ages 40-80) with a confirmed diagnosis of Parkinson's disease for less than three years.
- Intervention: Patients were randomized (1:1:1) to receive once-daily oral doses of Tavapadon
 5 mg, Tavapadon 15 mg, or a placebo.
- Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26.
- Safety Assessment: Monitoring and recording of all adverse events, with a focus on TEAEs.
- 2. Phase 3, Flexible-Dose, Monotherapy Study (TEMPO-2)
- Objective: To assess the efficacy, safety, and tolerability of a flexible dose of Tavapadon as a monotherapy in adults with early Parkinson's disease.
- Study Design: A 27-week, randomized, double-blind, placebo-controlled trial.

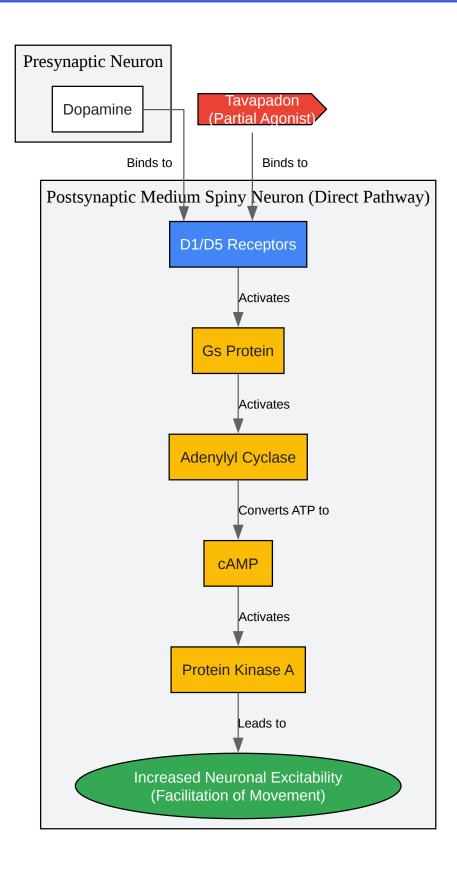


- Patient Population: 304 adults (ages 40-80) with a confirmed diagnosis of Parkinson's disease for less than three years.
- Intervention: Patients were randomized to receive a once-daily oral flexible dose of Tavapadon (5 mg to 15 mg) or a placebo. Dose adjustments were based on investigator assessment of efficacy and tolerability.
- Primary Endpoint: Change from baseline in the MDS-UPDRS Parts II and III combined score at week 26.
- Safety Assessment: Comprehensive monitoring of adverse events throughout the study.

Visualizing Tavapadon's Mechanism and Dosing Logic

Signaling Pathway



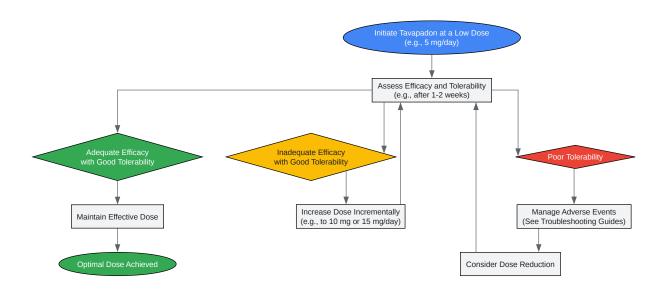


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Caption: Tavapadon's signaling pathway via D1/D5 receptor activation.



Dosage Optimization Logic



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Caption: A logical approach to optimizing Tavapadon dosage.

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